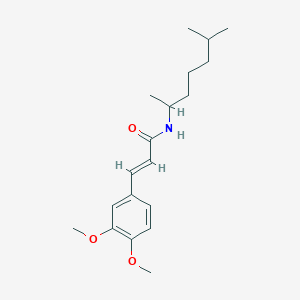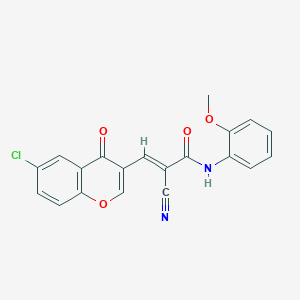![molecular formula C16H18ClN5S B5290264 N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)
N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as BCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCT is a member of the tetrazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride is not fully understood. However, studies have shown that this compound can bind to and inhibit the activity of certain enzymes and proteins involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate neurotransmitter release in the brain. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve cognitive function in mice with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to have a variety of biological activities, making it a versatile compound for use in a variety of research areas. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to researchers with a range of chemical expertise. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro and in vivo, further studies are needed to fully understand its safety profile.
Future Directions
There are many potential future directions for research on N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride. One area of interest is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Other potential future directions include the development of new antibiotics and anti-inflammatory drugs based on this compound and the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Synthesis Methods
The synthesis of N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride involves the reaction of N-benzyl-2-bromoethanamine with sodium azide and potassium thiocyanate in the presence of copper(I) iodide as a catalyst. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The synthesis of this compound is a multistep process that requires careful attention to detail to ensure the purity and yield of the final product.
Scientific Research Applications
N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.
Properties
IUPAC Name |
N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S.ClH/c1-3-7-14(8-4-1)13-17-11-12-22-16-18-19-20-21(16)15-9-5-2-6-10-15;/h1-10,17H,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAOVWADLWWJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4R)-4-(4-{4-[(4-hydroxy-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5290181.png)

![N-(2,4-difluorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290191.png)
![4-fluoro-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5290198.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5290222.png)
![3-hydroxy-5-(4-methylphenyl)-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290224.png)
![3-{1-cyano-2-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzonitrile](/img/structure/B5290226.png)
![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)butyl]urea](/img/structure/B5290229.png)
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B5290237.png)

![N-[(3R*,4R*)-1-(3-cyano-2-pyridinyl)-3-hydroxy-4-piperidinyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B5290248.png)


![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)
